(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Low-Temperature Structure Analysis
Research has explored the low-temperature structure of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, a compound closely related to (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one. This compound solidifies below 260 K to form an orientationally disordered body-centred cubic phase, which transforms into an ordered structure below 240 K. The low-temperature structure was solved using powder X-ray diffraction data, revealing an orthorhombic space group (Palin, Brunelli, Wright, Pattison, & Fitch, 2008).
Circular Dichroism and Synthesis Studies
Another study focused on the synthesis and circular dichroism of derivatives of this compound. These derivatives exhibited notable vibrational fine structure and circular dichroism in different solvents (Lightner & Crist, 1985).
NMR Crystallography Comparative Studies
A comparative study using NMR crystallography was conducted on chiral derivatives of 6,6-dimethylbicyclo[3.1.1]heptane, which is structurally similar to this compound. This study provided insights into the molecular dynamics and conformational differences consistent with single-crystal X-ray diffraction results (Jaworska, Pawlak, Kruszyński, Ćwiklińska, & Krzemiński, 2012).
Chiral Synthesis Applications
Research on this compound also includes its use in the chiral synthesis of elemanoids. A study detailed the transformation of (1R,5S)-3-Phenylsulfenyl-6,6-dimethylbicyclo[3.1.1]heptanone into a key intermediate for the synthesis of (+)-β-elemenone (Kato, Vogler, Tooyama, & Yoshikoshi, 1990).
NMR Spectroscopy of Derivatives
A study on the NMR spectroscopy of derivatives of α- and β-pinene, closely related to this compound, provided detailed insights into the 1H, 13C, and 17O NMR spectra, assisting in accurate spectral analyses and chemical shift assignments (Laihia, Kolehmainen, Malkavaara, Korvola, Mänttäri, & Kauppinen, 1992).
Properties
IUPAC Name |
(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMRFDFEBAXTK-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCC2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC[C@@H]2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.